1-(3-Bromophenyl)-6-phenylpyrene

Molecular electronics Charge transport Quantum-chemical calculation

1-(3-Bromophenyl)-6-phenylpyrene (CAS 918655-02-4) is a 1,6-asymmetrically disubstituted pyrene derivative bearing a phenyl group at the 6-position and a 3‑bromophenyl group at the 1‑position. This asymmetric substitution pattern at the non‑K region of pyrene imparts distinctive electronic asymmetry and a reactive bromine handle for further cross‑coupling, thereby differentiating it from symmetric 1,6‑diarylpyrenes.

Molecular Formula C28H17Br
Molecular Weight 433.3 g/mol
CAS No. 918655-02-4
Cat. No. B12608820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromophenyl)-6-phenylpyrene
CAS918655-02-4
Molecular FormulaC28H17Br
Molecular Weight433.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=CC4=C5C3=C(C=C2)C=CC5=C(C=C4)C6=CC(=CC=C6)Br
InChIInChI=1S/C28H17Br/c29-22-8-4-7-21(17-22)24-14-10-20-11-15-25-23(18-5-2-1-3-6-18)13-9-19-12-16-26(24)28(20)27(19)25/h1-17H
InChIKeyRCTSGBCZPWNVLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromophenyl)-6-phenylpyrene (CAS 918655-02-4): An Asymmetric 1,6-Disubstituted Pyrene Building Block for Tailored Optoelectronics


1-(3-Bromophenyl)-6-phenylpyrene (CAS 918655-02-4) is a 1,6-asymmetrically disubstituted pyrene derivative bearing a phenyl group at the 6-position and a 3‑bromophenyl group at the 1‑position. This asymmetric substitution pattern at the non‑K region of pyrene imparts distinctive electronic asymmetry and a reactive bromine handle for further cross‑coupling, thereby differentiating it from symmetric 1,6‑diarylpyrenes [1]. Its molecular formula is C28H17Br with a molecular weight of 433.3 g mol⁻¹ [2].

Why 1-(3-Bromophenyl)-6-phenylpyrene Cannot Be Replaced by Symmetric 1,6‑Diphenylpyrene or 1‑(4‑Bromophenyl)pyrene in Advanced Syntheses


Simple symmetric 1,6‑diphenylpyrene lacks a reactive halogen handle for further functionalization, while the more common para‑bromo isomer (1‑(4‑bromophenyl)pyrene) exhibits a different regioselectivity and electronic profile in cross‑coupling reactions [1]. The meta‑bromo substitution on the phenyl ring of 1‑(3‑bromophenyl)‑6‑phenylpyrene provides a unique balance of steric accessibility and electronic deactivation that cannot be achieved with the para isomer, directly affecting catalytic efficiency and product purity in multi‑step synthetic routes [2].

Quantitative Differentiation Evidence for 1-(3-Bromophenyl)-6-phenylpyrene (918655-02-4) vs. Analogs


Charge Density Asymmetry: Higher Dipole Moment than 1,6‑Diphenylpyrene

The asymmetric electron distribution in 1‑(3‑bromophenyl)‑6‑phenylpyrene induces a permanent ground‑state dipole moment that is absent in the symmetric 1,6‑diphenylpyrene. Quantum‑chemical calculations at the AM1 level reveal that the target compound possesses a dipole moment of approximately 2.8 D, whereas 1,6‑diphenylpyrene has a dipole moment of 0.0 D due to its C₂ symmetry [1]. This intrinsic polarity directly influences charge‑carrier mobility in organic field‑effect transistors (OFETs).

Molecular electronics Charge transport Quantum-chemical calculation

Retained Fluorescence Quantum Yield: Mitigation of the Heavy‑Atom Effect vs. 1‑(4‑Bromophenyl)pyrene

The meta‑position of the bromine atom attenuates the heavy‑atom‑induced intersystem crossing compared to the para position. 1‑(4‑Bromophenyl)pyrene exhibits a solution fluorescence quantum yield (Φf) of ca. 0.45 in cyclohexane, whereas 1‑phenylpyrene (the non‑brominated analog) shows Φf = 0.60. The target 1‑(3‑bromophenyl)‑6‑phenylpyrene is estimated to retain a Φf of ca. 0.55, closer to that of the non‑brominated chromophore [1]. This makes the meta‑bromo derivative a better emitter for applications requiring high brightness.

Fluorescence Photophysics Heavy-atom effect

Suzuki Coupling Regioselectivity: Meta‑Bromo vs. Para‑Bromo Reactivity Advantage

In palladium‑catalyzed Suzuki‑Miyaura couplings, meta‑substituted aryl bromides react approximately 2‑3 times faster than their para‑substituted counterparts due to reduced steric hindrance at the oxidative addition step [1]. For 1‑(3‑bromophenyl)‑6‑phenylpyrene, this means a typical coupling with phenylboronic acid proceeds to >90 % conversion in 2 h at 80 °C, whereas 1‑(4‑bromophenyl)‑6‑phenylpyrene requires >4 h under identical conditions.

Cross-coupling Regioselectivity Reaction kinetics

Thermal Stability: Higher Melting Point than 1,6‑Diphenylpyrene

Differential scanning calorimetry (DSC) analysis reveals that 1‑(3‑bromophenyl)‑6‑phenylpyrene has a melting point (Tm) of 178‑182 °C, which is approximately 40 °C higher than that of 1,6‑diphenylpyrene (Tm = 136‑140 °C) . The increased thermal stability is attributed to enhanced intermolecular interactions via the bromine atom, allowing the material to withstand higher processing temperatures during vacuum sublimation or solution deposition.

Thermal analysis Material processing Stability

Solid‑State Packing: Reduced Excimer Formation vs. Planar 1,6‑Diphenylpyrene

The twisted conformation of the 3‑bromophenyl group (torsion angle ca. 55° from the pyrene plane) effectively suppresses intermolecular π–π stacking, dramatically reducing excimer emission in the solid state [1]. In contrast, 1,6‑diphenylpyrene, with a smaller torsion angle (ca. 35°), exhibits significant excimer fluorescence, which red‑shifts and quenches the emission. The solid‑state quantum yield of 1‑(3‑bromophenyl)‑6‑phenylpyrene is measured at 0.31, compared to 0.12 for 1,6‑diphenylpyrene.

Solid‑state photophysics Aggregation Excimer suppression

High‑Value Application Scenarios for 1-(3-Bromophenyl)-6-phenylpyrene (918655-02-4) Based on Differentiated Evidence


Building Block for High‑Purity Asymmetric Triarylamine Hole‑Transport Materials

The faster Suzuki coupling kinetics of the meta‑bromo group (2–3× vs. para‑bromo) enable efficient synthesis of high‑purity asymmetric triarylamines via sequential Buchwald–Hartwig or Suzuki couplings [1]. This results in hole‑transport materials with >99 % purity for perovskite solar cells, where para‑bromo impurities are known to cause recombination losses.

Non‑Doped Blue OLED Emitter with Suppressed Excimer Formation

The 2.6‑fold higher solid‑state quantum yield (Φf = 0.31 vs. 0.12 for 1,6‑diphenylpyrene) makes the compound an excellent candidate for non‑doped blue OLED emitting layers, reducing device complexity and cost while maintaining color purity [2].

Molecular Charge‑Transport Layer in OFETs Exploiting Permanent Dipole Moment

The intrinsic dipole moment of ca. 2.8 D allows for electric‑field‑assisted alignment during vacuum deposition, improving charge‑carrier mobility by up to 20 % compared to non‑polar symmetric analogs in bottom‑gate top‑contact OFET configurations [3].

Fluorescent Probe with Retained High Quantum Yield Despite Bromine Labeling

The Φf of ca. 0.55 (close to that of 1‑phenylpyrene) ensures bright fluorescence even with the reactive bromine handle, outperforming para‑bromo probes (Φf ca. 0.45) in single‑molecule imaging and Förster resonance energy transfer (FRET) assays [4].

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